molecular formula C22H24N4O3S B2569582 2-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1243076-17-6

2-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2569582
CAS RN: 1243076-17-6
M. Wt: 424.52
InChI Key: VKPNJBGOQLESAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Morpholinopiperidine may be used to synthesize 2- (4-morpholinopiperidin-1-yl)-5-nitrobenzonitrile . The synthesis process involves the use of sodium hydroxide and 5-chloro-valeryl chloride .


Molecular Structure Analysis

The molecular structure of this compound is complex, and it’s part of the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine .


Chemical Reactions Analysis

This compound can be used as a reactant for the synthesis of selective adenosine A2A receptor antagonists, antidepressants, small molecules that restore E-cadherin expression and reduce invasion in colorectal carcinoma cells, orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation, quinoline derivatives with antimicrobial activity, and antimalarials .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of >199°C (dec.) and a predicted boiling point of 625.0±55.0 °C . It has a density of 1.267 and is slightly soluble in chloroform and methanol .

Scientific Research Applications

Synthesis and Characterization The compound has been a focus in the synthesis and characterization of novel chemical entities with potential pharmacological activities. For instance, it serves as a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components in the PI3K pathway associated with the development of cancers. Studies have characterized its absorption, disposition, and efficacy in preclinical models, predicting its pharmacokinetics and efficacy in humans, suggesting a clinically efficacious dose for further development in clinical trials (Salphati et al., 2012).

Synthetic Utility in Heterocyclic Chemistry This compound has also demonstrated utility in the synthesis of various heterocyclic systems, highlighting its role in constructing new chemical entities for potential therapeutic applications. The ability to react with different amines and other nucleophiles allows for the synthesis of diverse derivatives with potential biological activities, contributing significantly to heterocyclic chemistry and drug discovery processes (Madkour et al., 2010).

Biological Activities In addition to its role in synthesis, the compound's derivatives have been explored for various biological activities. This includes the investigation of novel pyrimidine derivatives for their analgesic and anti-inflammatory properties, offering insights into their therapeutic potential against pain and inflammation (Chaudhary et al., 2012). Such studies are crucial for identifying new therapeutic agents with improved efficacy and safety profiles.

Safety and Hazards

The safety information available indicates that this compound is an irritant . Precautionary measures include avoiding inhalation, contact with skin and eyes, and it requires personal protective equipment like dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-7-phenyl-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c27-20-19-18(17(14-30-19)15-5-2-1-3-6-15)23-22(24-20)26-8-4-7-16(13-26)21(28)25-9-11-29-12-10-25/h1-3,5-6,14,16H,4,7-13H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPNJBGOQLESAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

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